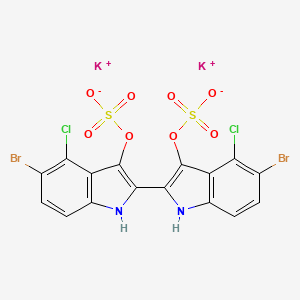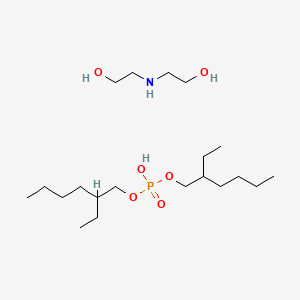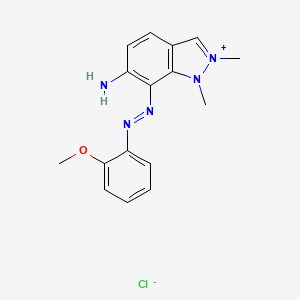
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,2-dimethylindazole in the presence of a base such as sodium acetate to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to form the indazolium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or zinc dust in acidic medium.
Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or cleavage of the azo bond.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mechanism of Action
The mechanism of action of 6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, affecting their structure and function. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid
- Azo-coumarinic derivatives
- 2-Phenyl-2H-benzotriazole derivatives
Uniqueness
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride is unique due to its specific structural features, such as the presence of the methoxy group and the indazolium chloride moiety. These features confer distinct chemical properties, including solubility, stability, and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
93923-91-2 |
|---|---|
Molecular Formula |
C16H18ClN5O |
Molecular Weight |
331.80 g/mol |
IUPAC Name |
7-[(2-methoxyphenyl)diazenyl]-1,2-dimethylindazol-2-ium-6-amine;chloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-20-10-11-8-9-12(17)15(16(11)21(20)2)19-18-13-6-4-5-7-14(13)22-3;/h4-10,17H,1-3H3;1H |
InChI Key |
GRMUQXUTIIIFPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2N=NC3=CC=CC=C3OC)N)C=[N+]1C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

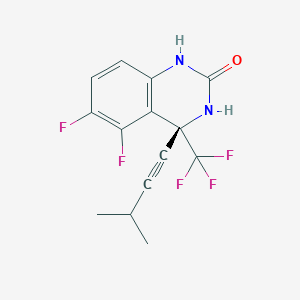
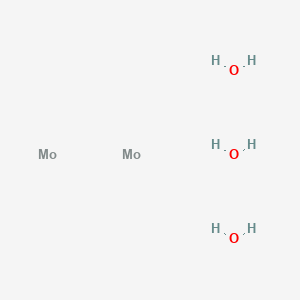
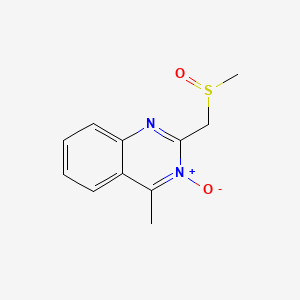
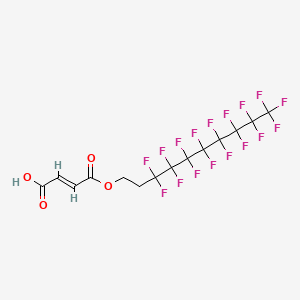
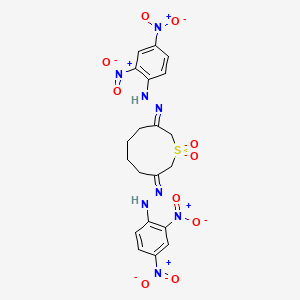

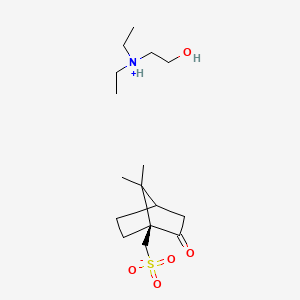
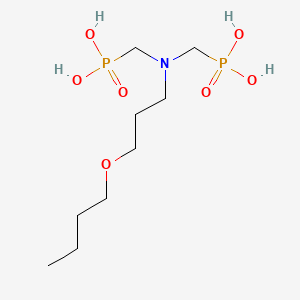
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
